Pentadecafluoro(1-13C)octanoic acid
Overview
Description
Pentadecafluorooctanoic acid, also known as Perfluorooctanoic acid (PFOA), is a type of perfluorinated carboxylic acid and fluorosurfactant . It has a molecular formula of C8HF15O2 .
Synthesis Analysis
While specific synthesis methods for Pentadecafluorooctanoic acid were not found in the search results, it’s known that PFOA and its related compounds are widely used in the production of fluoroelastomers and fluoropolymers .Molecular Structure Analysis
The molecular structure of Pentadecafluorooctanoic acid consists of a chain of eight carbon atoms, with fifteen fluorine atoms attached, making it highly fluorinated . The molecular weight is 414.0684 .Chemical Reactions Analysis
Pentadecafluorooctanoic acid can be used as an ion-pairing reagent in the development of a chromatographic method for the separation and determination of underivatized proteinic amino acids .Physical And Chemical Properties Analysis
Pentadecafluorooctanoic acid is a solid substance with an off-white appearance and a pungent odor . It has a molecular weight of 414.0684 .Scientific Research Applications
Noninvasive Gastric Emptying Measurement
Pentadecafluoro(1-13C)octanoic acid is utilized in the 13C-octanoic acid breath test , a noninvasive method for measuring gastric emptying rates. This application is significant in comparing the gastric-emptying rate of formula-fed and breast-fed infants, highlighting the method's safety and efficiency in small infants, allowing for comparisons of various feeding methods without invasive procedures. The breath test utilizes octanoic acid, a medium-chain fatty acid marked with the stable isotope 13C, which, upon absorption, facilitates the measurement of gastric emptying through the analysis of expired 13C in the breath samples (Van Den Driessche et al., 1997; Van den Driessche et al., 1997).
DNA Isolation
It has been demonstrated that fluorine-containing carboxylic acids, like pentadecafluorooctanoate, can efficiently precipitate proteins from nucleohistone and nucleoprotamine, facilitating the large-scale isolation of highly polymerized deoxyribonucleic acids (DNA). This method offers a convenient and less tedious alternative to existing DNA isolation techniques, underscoring the utility of pentadecafluorooctanoate in biochemical research and molecular biology (Jones & Walker, 1966).
Fatty Acid Catabolism Study
Research on the catabolism rates of fatty acids, including octanoic acid, in mice using stable isotope (13C) labeled compounds has provided valuable insights into lipid metabolism. Such studies have revealed that medium-chain fatty acids like octanoic acid are catabolized significantly faster than long-chain fatty acids, offering a deeper understanding of fatty acid metabolism and its implications for dietary and therapeutic interventions (Shibata et al., 2012).
Membrane Interaction Studies
The impact of perfluorinated fatty acids, including pentadecafluoro-n-octanoic acid (PFOA), on membrane dynamics has been studied by assessing their effect on the binding of lipid-binding, membrane-impermeant fluorescent dyes like merocyanine 540 (MC540) to plasma membranes. These studies help understand the direct, physical, membrane-altering mechanism of perfluorinated fatty acid toxicity on mammalian cells, contributing to the broader knowledge of cellular membrane interactions and the toxicological effects of perfluorinated compounds (Levitt & Liss, 1987).
Safety And Hazards
Pentadecafluorooctanoic acid is considered hazardous. It’s harmful if swallowed or inhaled, causes serious eye damage, and is suspected of causing cancer . It may damage fertility or the unborn child, cause harm to breast-fed children, and cause damage to organs through prolonged or repeated exposure . The target organs include the liver .
Future Directions
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(113C)octanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGREZUHAYWORS-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF15O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892570 | |
Record name | Pentadecafluoro(1-13C)octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70892570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentadecafluoro(1-13C)octanoic acid | |
CAS RN |
864071-09-0 | |
Record name | Pentadecafluoro(1-13C)octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70892570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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